

# (R)-(-)-1,2-Propanediol chemical and physical properties

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## Compound of Interest

Compound Name: (R)-(-)-1,2-Propanediol

Cat. No.: B107902

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An In-depth Technical Guide to **(R)-(-)-1,2-Propanediol**: Core Chemical and Physical Properties

## Introduction

**(R)-(-)-1,2-Propanediol**, also known as (R)-(-)-propylene glycol, is a chiral organic compound widely utilized as a versatile building block in chemical synthesis. Its specific stereochemistry makes it a valuable synthon for the creation of enantiomerically pure pharmaceuticals and other complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of **(R)-(-)-1,2-Propanediol**, detailed experimental protocols for their determination, and a summary of its applications, tailored for researchers, scientists, and professionals in drug development. This compound is employed in various sectors, including pharmaceuticals as a solvent and stabilizer to enhance drug solubility and bioavailability, in cosmetics for its moisturizing properties, and in the food industry as a humectant and flavoring agent.

## Chemical and Physical Properties

The fundamental properties of **(R)-(-)-1,2-Propanediol** are summarized below. This data is crucial for its application in controlled laboratory and industrial settings.

## General and Identification Properties

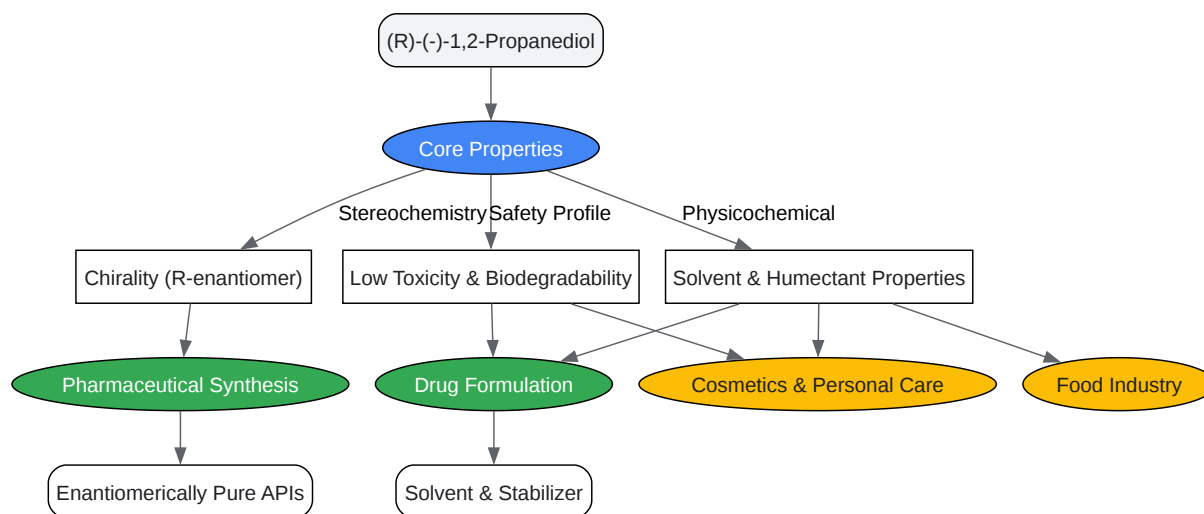
Property	Value
IUPAC Name	(2R)-propane-1,2-diol
Synonyms	(R)-(-)-Propylene glycerol, (R)-(-)-Propylene glycol, (2R)-1,2-Propanediol
Molecular Formula	C <sub>3</sub> H <sub>8</sub> O <sub>2</sub>
Molecular Weight	76.09 g/mol
CAS Number	4254-14-2
Appearance	Clear, colorless, viscous liquid

## Physicochemical Data

Property	Value	Conditions
Boiling Point	186-188 °C	765 mmHg
Melting Point	-57 to -60 °C	
Density	1.04 g/mL	at 25 °C
Refractive Index	1.434	at 20 °C
Specific Optical Rotation	[α] = -16.5°	neat, at 20 °C (D-line)
Solubility	Miscible with water, acetone, chloroform, ethanol, and glycerin. Not miscible with light mineral oil or fixed oils.	

## Core Applications

The unique properties of **(R)-(-)-1,2-Propanediol** underpin its utility in various scientific and industrial fields. Its chirality is paramount, enabling its use as a fundamental building block for synthesizing complex, stereospecific molecules.



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Caption: Logical relationship between core properties and applications.

## Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail standard methodologies for measuring key parameters of **(R)-(-)-1,2-Propanediol**.

### Determination of Boiling Point (Micro-Scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement.

Apparatus:

- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or heating block)
- Rubber band or wire for attachment

Procedure:

- Add approximately 0.5 mL of **(R)-(-)-1,2-Propanediol** to the small test tube.
- Place the capillary tube into the test tube with the open end down.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Suspend the assembly in the heating bath. The heat should be applied gradually.
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- Continue gentle heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid begins to enter the capillary tube.

## Determination of Density (Pycnometer Method)

The pycnometer method offers high precision for determining the density of liquids.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to  $\pm 0.0001$  g)

- Constant temperature bath

Procedure:

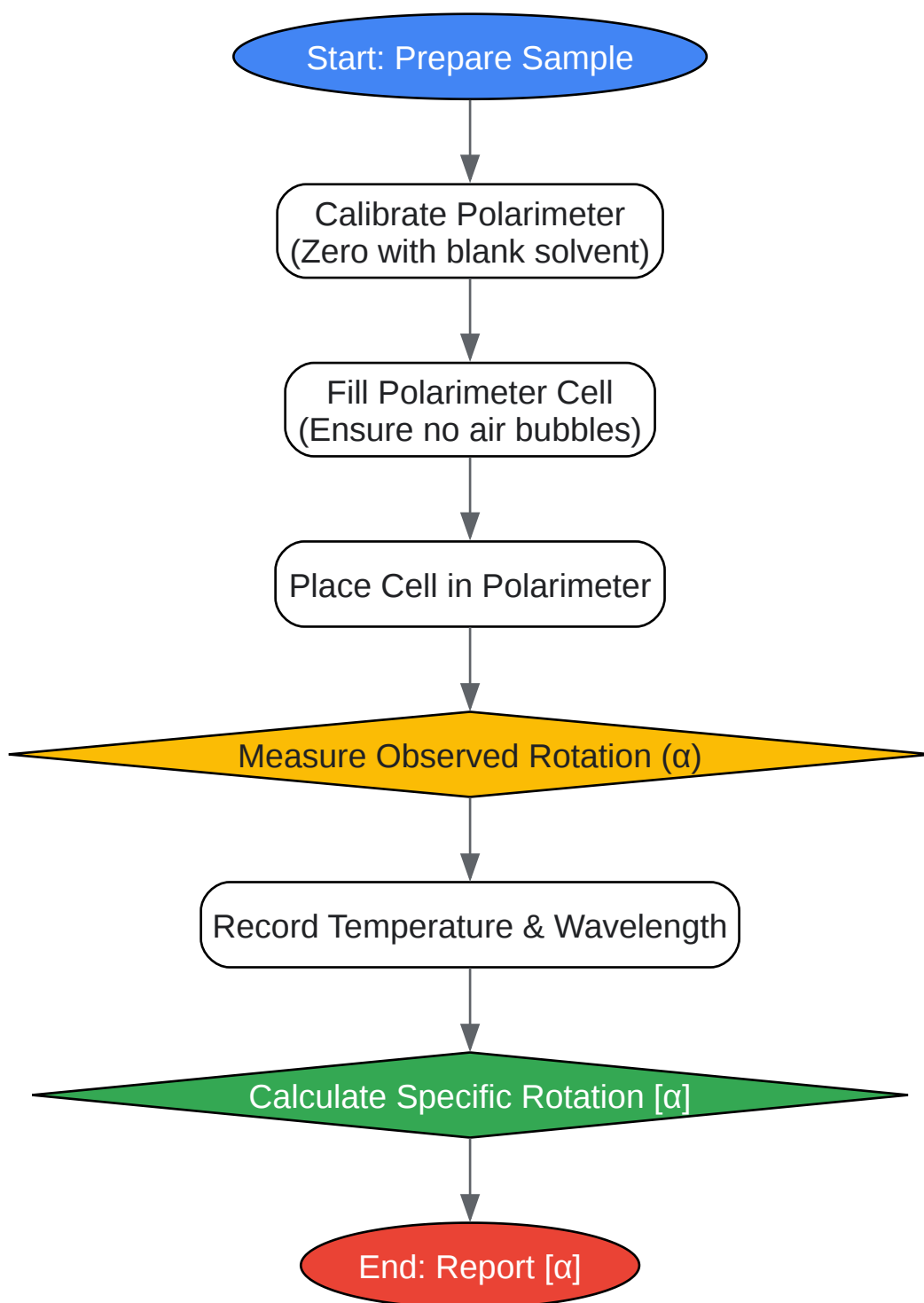
- Thoroughly clean and dry the pycnometer and weigh it empty ( $m_{\text{pyc}}$ ).
- Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it ( $m_{\text{pyc}+\text{water}}$ ).
- Empty and dry the pycnometer again. Fill it with **(R)-(-)-1,2-Propanediol**.
- Repeat the thermal equilibration and weighing process ( $m_{\text{pyc}+\text{sample}}$ ).
- Calculate the density using the following formula:
  - Density ( $\rho$ ) = ( $m_{\text{sample}} / V_{\text{pyc}}$ )
  - Where  $m_{\text{sample}} = m_{\text{pyc}+\text{sample}} - m_{\text{pyc}}$
  - And  $V_{\text{pyc}} = (m_{\text{pyc}+\text{water}} - m_{\text{pyc}}) / \rho_{\text{water}}$  (at the specific temperature)

## Determination of Specific Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound. A polarimeter is used for this measurement.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm)
- Sodium lamp (D-line, 589 nm)
- Volumetric flask and analytical balance for solutions (if not measuring 'neat')



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Caption: Experimental workflow for determining optical rotation.

Procedure for a Neat Liquid:

- Calibrate the polarimeter to a zero reading with an empty, clean sample tube.
- Carefully fill the polarimeter cell with **(R)-(-)-1,2-Propanediol**, ensuring no air bubbles are present in the light path.
- Place the filled cell into the polarimeter.
- Measure the observed rotation ( $\alpha$ ) in degrees. A negative value indicates levorotatory rotation.
- The specific rotation  $[\alpha]$  is calculated using Biot's Law:
  - $[\alpha]_{\lambda}^T = \alpha / (l \cdot d)$
  - Where:
    - T is the temperature in degrees Celsius.
    - $\lambda$  is the wavelength of light (e.g., D for the sodium D-line).
    - $\alpha$  is the observed rotation.
    - l is the path length of the cell in decimeters (dm).
    - d is the density of the neat liquid in g/mL.

## Conclusion

**(R)-(-)-1,2-Propanediol** is a key chiral intermediate whose well-characterized chemical and physical properties are fundamental to its successful application. The data and protocols presented in this guide serve as a critical resource for scientists and developers, enabling precise application, quality assessment, and innovation in the fields of pharmaceuticals, cosmetics, and beyond. Adherence to standardized experimental procedures is crucial for ensuring the accuracy and reproducibility of these property measurements.

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